molecular formula C7H11ClO3 B1354537 Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate CAS No. 64244-87-7

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Cat. No.: B1354537
CAS No.: 64244-87-7
M. Wt: 178.61 g/mol
InChI Key: NLMSRVZREZMYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is an organic compound with the molecular formula C7H11ClO3. It is a chlorinated ester that is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a chloro group, a dimethyl group, and an ester functional group, making it a valuable intermediate in the synthesis of various chemical products .

Scientific Research Applications

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate indicates that it has GHS05 and GHS07 pictograms. The signal word is “Danger”. The hazard statements include H302, H312, H314, and H332. The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) in the presence of a suitable solvent. The reaction proceeds via the chlorination of the acetoacetate, followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted esters or amides.

    Hydrolysis: Products are carboxylic acids and alcohols.

    Reduction: Products are alcohols or alkanes.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the dimethyl groups, which can modulate the rate and selectivity of its reactions .

Comparison with Similar Compounds

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity and the influence of the dimethyl groups on its chemical properties.

Properties

IUPAC Name

ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMSRVZREZMYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441684
Record name Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64244-87-7
Record name Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.